Tosyl-D-valine Tosyl-D-valine
Brand Name: Vulcanchem
CAS No.: 68005-71-0
VCID: VC20766868
InChI: InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33 g/mol

Tosyl-D-valine

CAS No.: 68005-71-0

Cat. No.: VC20766868

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Tosyl-D-valine - 68005-71-0

CAS No. 68005-71-0
Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
IUPAC Name (2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
Standard InChI InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1
Standard InChI Key ZYFUNXTYNIYYJI-LLVKDONJSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O

Synthesis and Applications

Tosyl-D-valine can be synthesized from D-valine through a tosylation reaction, where a tosyl group is introduced to the amino group of valine. This modification enhances the compound's reactivity and solubility, making it useful in various chemical reactions.

Applications in Peptide Synthesis

Tosyl-D-valine is often utilized in peptide synthesis due to its ability to form stable bonds with other amino acids. Its use facilitates the creation of more complex peptide structures that can have significant biological activity.

Role in Chiral Resolution

The compound plays a crucial role in the chiral resolution of amino acids, allowing for the separation of enantiomers, which is essential in pharmaceutical applications where specific stereochemistry is necessary for efficacy.

Research Findings

Recent studies have explored the utility of Tosyl-D-valine in various biochemical contexts:

Enantiomeric Separation Techniques

Research indicates that Tosyl-D-valine derivatives can be effectively separated using chiral chromatography techniques, enhancing the purity of D-valine samples in pharmaceutical preparations .

Biological Activity

Tosyl-D-valine has been studied for its potential biological activities, particularly in relation to its effects on metabolic pathways. It has been observed that modifications to valine can influence cellular responses, which may have implications for developing therapeutic agents .

Comparative Analysis of Valine Derivatives

The following table summarizes key properties and applications of various valine derivatives, including Tosyl-D-valine:

CompoundMolecular FormulaMolecular WeightApplication
Tosyl-D-valineC₁₂H₁₇NO₄S271.33 g/molPeptide synthesis, chiral resolution
D-ValineC₅H₁₁NO₂117.15 g/molProtein synthesis
L-ValineC₅H₁₁NO₂117.15 g/molProtein synthesis

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